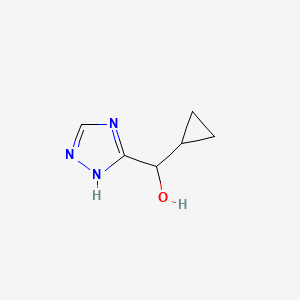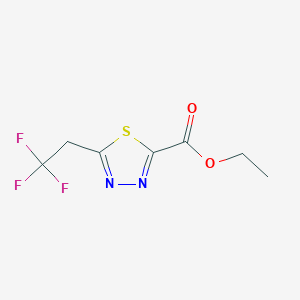
Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate is a fluorinated organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its high electronegativity and stability, making this compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of ethyl 2-amino-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of trifluoroacetic anhydride and a base such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent reaction control ensures the consistent quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Wirkmechanismus
The mechanism of action of Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2,2,2-trifluoroethyl carbonate
- Trifluoromethyl-substituted pyridines
- Fluorinated methacrylates
Comparison: Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate stands out due to its unique thiadiazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical stability and reactivity compared to other fluorinated compounds. The presence of the thiadiazole ring also provides additional sites for chemical modification, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H7F3N2O2S |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C7H7F3N2O2S/c1-2-14-6(13)5-12-11-4(15-5)3-7(8,9)10/h2-3H2,1H3 |
InChI-Schlüssel |
YYMAGSMSEOMCPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN=C(S1)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)
![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)
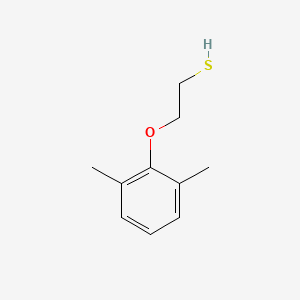
![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
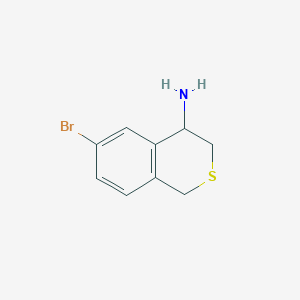
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)
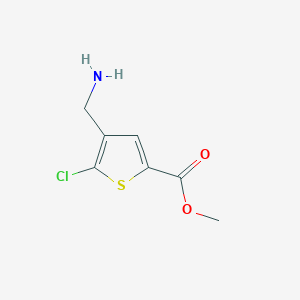
![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)
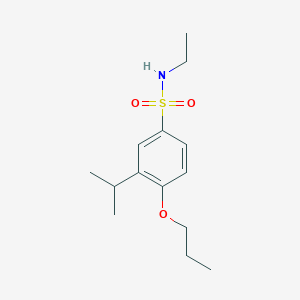
![2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223846.png)

